Benzyl vinylcarbamate

Beschreibung

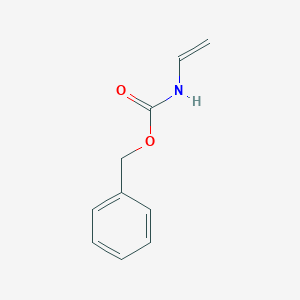

Benzyl vinylcarbamate (CAS: 84713-20-2) is a carbamate derivative featuring a benzyl group and a vinyl moiety. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. Structurally, it consists of a carbamate group (–O–(C=O)–NH–) attached to a benzyl ring and a vinyl (–CH₂–CH₂) substituent.

Eigenschaften

IUPAC Name |

benzyl N-ethenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBQZFPEMRCQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448747 | |

| Record name | benzyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84713-20-2 | |

| Record name | benzyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-ethenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl vinylcarbamate can be synthesized through the Curtius rearrangement of acryloyl azide. The process involves the following steps:

Synthesis of Acryloyl Azide: Sodium azide is reacted with acryloyl chloride in the presence of a phase transfer catalyst, such as methyltrialkylammonium chloride, in a biphasic system of water and toluene. The reaction is carried out at low temperatures (0-5°C) to form acryloyl azide.

Formation of Vinyl Isocyanate: The acryloyl azide undergoes Curtius rearrangement to form vinyl isocyanate.

Reaction with Benzyl Alcohol: The vinyl isocyanate is then codistilled with a solvent like toluene into benzyl alcohol containing a catalyst (triethylamine) and an inhibitor (phenothiazine).

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl vinylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo alkylation on the carbon adjacent to the nitrogen, which is useful in the synthesis of β-lactam antibiotics.

Polymerization: The vinyl group allows for polymerization into polyvinyl amine derivatives.

Common Reagents and Conditions:

Alkylation: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under controlled conditions.

Major Products:

Alkylation Products: Functionalized amides and carbamates.

Polymerization Products: Polyvinyl amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

BVC is utilized as a reagent in the synthesis of complex organic molecules. Its ability to undergo substitution and polymerization reactions expands its utility:

- Synthesis of β-lactam Antibiotics : BVC has been employed in the synthesis of β-lactam antibiotics, which are crucial for treating bacterial infections. The compound serves as a precursor in the formation of functionalized amides and carbamates through alkylation reactions.

- Polymerization : The vinyl group in BVC allows for its polymerization into polyvinylamine derivatives. This property is exploited in creating protective coatings and other polymeric materials that exhibit favorable properties compared to traditional acrylates and methacrylates .

Drug Discovery and Medicinal Chemistry

BVC and its derivatives are being explored for their potential therapeutic applications:

- Antimicrobial Activity : Research indicates that BVC derivatives exhibit promising antimicrobial properties. For instance, one study highlighted the synthesis of a compound derived from BVC that showed significant antibacterial activity against strains like E. coli and S. epidermidis, with a minimal inhibitory concentration (MIC) as low as 0.0077 μmol/mL .

- Peptide Chemistry : BVC is also used as a protecting group for amines in peptide synthesis, enhancing the stability of amine functionalities during chemical transformations .

Industrial Applications

In addition to its role in research, BVC finds applications in various industries:

- Coatings : Due to its favorable reactivity profile, BVC is used in producing protective and decorative coatings, which are essential in many industrial applications.

- Agrochemicals : The carbamate motif is widely recognized for its utility in agrochemical formulations, contributing to the development of pesticides and herbicides .

Case Studies and Research Findings

Several studies have documented the applications of BVC in synthetic chemistry:

- A notable case involved using BVC in a palladium-catalyzed carboacylation reaction to synthesize relay compounds for thienamycin, an important antibiotic. This process demonstrated BVC's effectiveness as a building block for complex molecules.

- Another study focused on optimizing nickel-catalyzed coupling reactions involving vinyl carbamates, showcasing how BVC can be transformed into various substituted alkenyl derivatives with high yields and selectivity .

Wirkmechanismus

The mechanism of action of benzyl vinylcarbamate involves its ability to undergo alkylation and polymerization reactions. The vinyl group allows for polymerization, while the benzyl group provides stability and reactivity in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Related Compounds

Key Differences in Reactivity and Utility

- This compound vs. Benzylcarbamate : The vinyl group in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it superior for constructing complex heterocycles . In contrast, benzylcarbamate’s simpler structure limits its use to straightforward carbamation reactions .

- Benzyl N-Hydroxycarbamate : The N-hydroxy group enhances its role in radical reactions and metal coordination, which this compound lacks .

Biologische Aktivität

Benzyl vinylcarbamate (BVC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of BVC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a benzyl alcohol moiety and a vinyl carbamate group. Its chemical structure can be represented as follows:

where R represents the vinyl group. This unique structure allows BVC to function as a prodrug, which can be activated under specific conditions to release biologically active compounds.

Research indicates that BVC exhibits several biological activities, including:

- Antimicrobial Properties : BVC has shown potential as an antimicrobial agent, interacting with various biological targets such as enzymes and receptors. Its hydrolysis products may exhibit different biological profiles compared to the parent compound.

- Anticancer Activity : Studies suggest that BVC may possess anticancer properties due to its ability to affect cell signaling pathways involved in cancer progression. Specifically, it may influence the activity of cathepsin B, an enzyme linked to tumor invasion and metastasis .

- Drug Delivery Systems : The compound's structure allows it to be used in drug delivery systems, enhancing the bioavailability of certain therapeutic agents.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of BVC on human cancer cell lines, various concentrations were tested on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The results indicated that BVC exhibited significant cytotoxicity with IC50 values in the nanomolar range, comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity Assays of this compound

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 | 15.6 |

| HCT116 | 5.0 |

These findings suggest that BVC may serve as a promising candidate for further development in cancer therapy.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of benzyl alcohol with vinyl isocyanate. A notable method includes:

Q & A

Q. Methodological Focus

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Detect C=O stretching (1700–1750 cm⁻¹) and N-H bending (1530–1570 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 206.1) .

What factors influence the reaction efficiency of this compound in nucleophilic additions?

Advanced Research Focus

Key variables include:

- Solvent Polarity: Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance nucleophilicity .

- Temperature Control: Maintain -20°C for diazidation to prevent side reactions (e.g., azide decomposition) .

- Catalyst Selection: Employ Lewis acids like BF3·OEt2 to accelerate carbamate activation .

- Workup Protocols: Quench reactions with ice-cold water to isolate products and minimize hydrolysis .

How can researchers assess the environmental impact of this compound in laboratory waste?

Q. Advanced Research Focus

- Ecotoxicity Screening: Conduct in vitro assays (e.g., Daphnia magna toxicity tests) if no prior data exists .

- Waste Segregation: Separate halogenated byproducts (e.g., from diazidation) for incineration .

- Regulatory Compliance: Follow EPA TSCA guidelines and consult local authorities for disposal permits .

What mechanistic insights govern this compound’s reactivity in radical reactions?

Q. Advanced Research Focus

- Radical Initiation: Use AIBN or UV light to generate benzyl radicals, which undergo addition at the vinyl group .

- Electron Affinity (EA): The benzyl radical’s EA (0.863–0.979 eV) influences redox stability in radical chain reactions .

- Kinetic Profiling: Monitor reaction progress via EPR spectroscopy to detect radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.